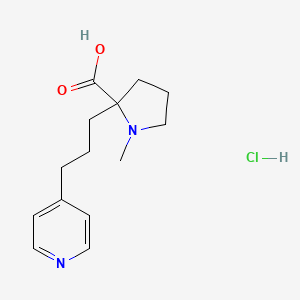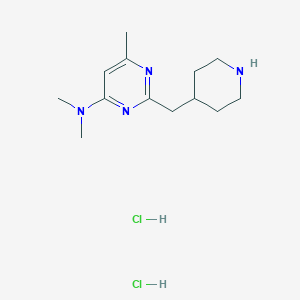
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride (DMPM) is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound, with the molecular formula C9H17Cl2N3. DMPM is a white to off-white crystalline solid, with a melting point of 135-140°C. It is soluble in water and ethanol, and has a low solubility in organic solvents.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave Irradiative Cyclocondensation
Synthesis of pyrimidine linked pyrazole heterocyclics, including compounds similar to Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, was achieved using microwave irradiative cyclocondensation. This method is significant for its application in the synthesis of insecticidal and antimicrobial compounds (Deohate & Palaspagar, 2020).
Multicomponent Synthesis
Novel synthesis methods for pyridine-pyrimidines, utilizing compounds structurally related to the one , have been developed. These methods are noted for their efficiency, reusability, and application in creating derivatives with potential biological activities (Rahmani et al., 2018).
Biological Activities
Antifungal Effects
Some derivatives of Dimethyl-pyrimidinamine, structurally similar to the compound , have shown promising results as antifungal agents. This includes effectiveness against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antibacterial and Insecticidal Properties
Compounds with a similar structure have been synthesized and evaluated for their antibacterial and insecticidal potential, indicating a significant area of application in pest control and infection management (Merugu, Ramesh & Sreenivasulu, 2010).
Analgesic and Anti-Inflammatory Activities
Some pyrimidine derivatives, structurally related to the compound , have shown promising analgesic and anti-inflammatory activities, suggesting their potential use in pain management and anti-inflammatory treatments (Abu‐Hashem & Youssef, 2011).
Synthesis of Key Intermediates
- Preparation of Potent Deoxycytidine Kinase Inhibitors: The compound has been used in the practical synthesis of key intermediates for the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing its importance in medicinal chemistry (Zhang et al., 2009).
Propriétés
IUPAC Name |
N,N,6-trimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-8-13(17(2)3)16-12(15-10)9-11-4-6-14-7-5-11;;/h8,11,14H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNAAKKQXKWJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CCNCC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
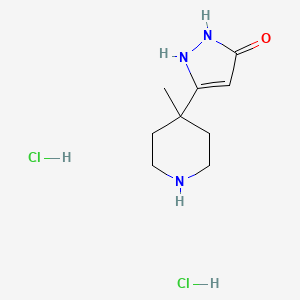
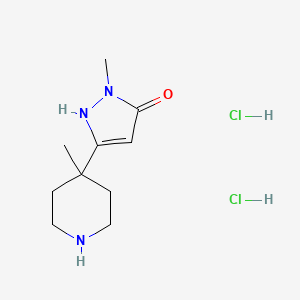
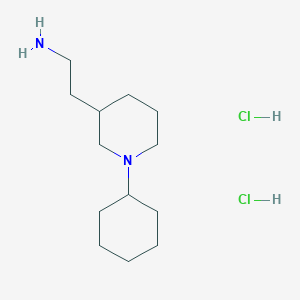
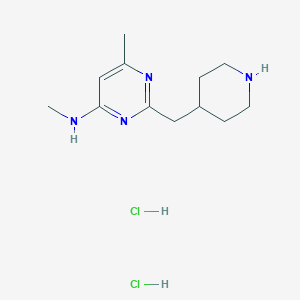
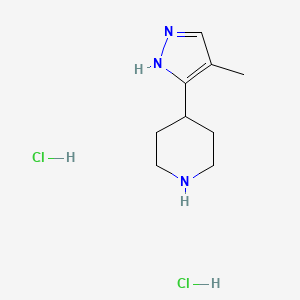
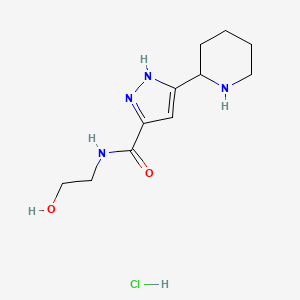
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)
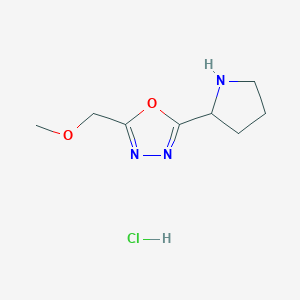
![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)
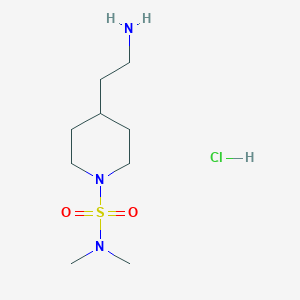
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
